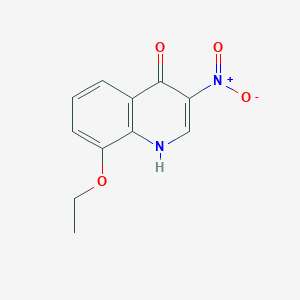

8-Ethoxy-3-nitroquinolin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O4 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

8-ethoxy-3-nitro-1H-quinolin-4-one |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-9-5-3-4-7-10(9)12-6-8(11(7)14)13(15)16/h3-6H,2H2,1H3,(H,12,14) |

InChI Key |

FQROIPOADLAWHW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=C1NC=C(C2=O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 8 Ethoxy 3 Nitroquinolin 4 Ol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 8-Ethoxy-3-nitroquinolin-4-ol reveals a logical pathway for its synthesis, primarily centered around the robust and versatile quinoline (B57606) core. The primary disconnection point is the C-N bond of the heterocyclic ring, leading back to a substituted aniline (B41778) and a three-carbon component, a strategy well-established in classical quinoline syntheses.

The key disconnections are as follows:

C3-NO2 bond: The nitro group at the C3 position can be retrosynthetically removed, suggesting an electrophilic nitration of an 8-ethoxyquinolin-4-ol (B6256147) precursor. This disconnection is strategically important as the electronic properties of the quinolin-4-one system will dictate the regioselectivity of the nitration.

Quinoline Ring Formation: The quinolin-4-one scaffold itself can be disconnected via the Gould-Jacobs reaction. wikipedia.orgmdpi.com This powerful transformation involves the reaction of an aniline derivative with a β-ketoester or a related three-carbon electrophile. In this case, the disconnection leads to 2-ethoxyaniline and a malonic acid derivative.

C8-O bond: The ethoxy group at the C8 position can be traced back to a hydroxyl group, suggesting an etherification step. This leads to the precursor 2-aminophenol.

This retrosynthetic approach simplifies the complex target molecule into more readily available starting materials, outlining a clear and logical synthetic route.

Multi-Step Synthetic Sequences and Precursor Utilization

The forward synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity.

Elaboration of the Core Quinoline Heterocycle

The construction of the 8-ethoxyquinolin-4-one core is most effectively achieved through the Gould-Jacobs reaction. wikipedia.orgmdpi.com This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEMM) or a similar reagent, followed by a thermal cyclization.

The initial step is the synthesis of the key precursor, 2-ethoxyaniline. This can be prepared from 2-nitrophenol (B165410) through a Williamson ether synthesis to introduce the ethyl group, followed by reduction of the nitro group to an amine.

The subsequent Gould-Jacobs reaction proceeds as follows:

Condensation: 2-ethoxyaniline is reacted with diethyl ethoxymethylenemalonate. This reaction typically occurs at elevated temperatures and results in the formation of an intermediate, diethyl ((2-ethoxyphenyl)amino)methylenemalonate.

Cyclization: The intermediate is then heated to a higher temperature (often in a high-boiling solvent like diphenyl ether or Dowtherm A) to induce a thermal cyclization. mdpi.com This intramolecular condensation leads to the formation of the quinolin-4-one ring system, yielding ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate.

Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently decarboxylated upon heating to afford 8-ethoxyquinolin-4-ol.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Nitrophenol | 1. Ethyl halide, Base (e.g., K2CO3) 2. Reducing agent (e.g., SnCl2/HCl or H2/Pd-C) | 2-Ethoxyaniline |

| 2 | 2-Ethoxyaniline, Diethyl ethoxymethylenemalonate | Heat | Diethyl ((2-ethoxyphenyl)amino)methylenemalonate |

| 3 | Diethyl ((2-ethoxyphenyl)amino)methylenemalonate | High temperature (e.g., 250 °C) in a high-boiling solvent | Ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate |

| 4 | Ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate | 1. Base (e.g., NaOH), Heat 2. Acid workup, Heat | 8-Ethoxyquinolin-4-ol |

Regioselective Introduction of Nitro and Ethoxy Moieties

The introduction of the ethoxy group is accomplished prior to the formation of the quinoline ring, as outlined in the synthesis of the 2-ethoxyaniline precursor.

The regioselective nitration of the 8-ethoxyquinolin-4-ol intermediate presents a significant challenge. Electrophilic substitution on the quinoline ring is highly dependent on the reaction conditions and the directing effects of the existing substituents. The benzene (B151609) ring of the quinoline system is generally more susceptible to electrophilic attack than the pyridine (B92270) ring, with positions 5 and 8 being the most favored for nitration in unsubstituted quinoline. stackexchange.com The presence of the electron-donating ethoxy group at C8 and the hydroxyl/oxo group at C4 further complicates the regioselectivity. Direct nitration of 8-hydroxyquinoline (B1678124) derivatives often leads to substitution at the C5 and C7 positions.

To achieve the desired C3-nitration, a more nuanced approach is required. One potential strategy involves the nitration of a quinoline N-oxide derivative. The N-oxide functionality alters the electronic properties of the quinoline ring, deactivating the benzene ring towards electrophilic attack and activating the C2 and C4 positions. A metal-free method for the regioselective C3-nitration of quinoline N-oxides using tert-butyl nitrite (B80452) has been reported, which could be a viable pathway. rsc.org

A plausible synthetic sequence for C3-nitration would be:

N-oxidation: 8-ethoxyquinolin-4-ol is treated with an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide.

C3-Nitration: The resulting 8-ethoxyquinolin-4-ol N-oxide is then subjected to a regioselective nitration at the C3 position.

Deoxygenation: The N-oxide is subsequently deoxygenated to yield the final product, this compound.

| Step | Reactant | Reagents/Conditions | Product |

| 1 | 8-Ethoxyquinolin-4-ol | m-Chloroperoxybenzoic acid (m-CPBA) | 8-Ethoxyquinolin-4-ol N-oxide |

| 2 | 8-Ethoxyquinolin-4-ol N-oxide | tert-Butyl nitrite | This compound N-oxide |

| 3 | This compound N-oxide | Reducing agent (e.g., PCl3 or H2/Pd-C) | This compound |

Green Chemistry Approaches and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. For the synthesis of quinoline derivatives, several green chemistry approaches have been explored.

Catalyst-Free and Transition-Metal-Free Synthesis

While many classical quinoline syntheses rely on harsh conditions or metal catalysts, recent research has focused on catalyst-free and transition-metal-free alternatives. For instance, some syntheses of quinoline derivatives have been achieved under catalyst-free conditions, often utilizing microwave irradiation to accelerate the reaction and improve yields. nih.gov These methods reduce the reliance on potentially toxic and expensive metal catalysts. The synthesis of certain quinazolin-4(3H)-ones, structurally related to quinolin-4-ones, has been reported under metal- and catalyst-free conditions, highlighting a move towards more sustainable protocols. mdpi.com

Solvent-Minimization and Waste Reduction Strategies

A key principle of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free synthesis of quinolines has been successfully demonstrated, often employing grinding or microwave irradiation to facilitate the reaction between solid reactants. researchgate.netrsc.org These approaches not only minimize solvent waste but can also lead to shorter reaction times and easier product isolation. The use of greener solvents, such as water or ethanol (B145695), is another important strategy. tandfonline.comnih.gov For example, some quinoline syntheses have been developed to proceed in water, which is a significant improvement over the high-boiling, difficult-to-remove organic solvents traditionally used in reactions like the Gould-Jacobs synthesis. mdpi.com

| Green Chemistry Approach | Description | Potential Application in this compound Synthesis |

| Catalyst-Free Synthesis | Reactions proceed without the need for a catalyst, often facilitated by thermal or microwave energy. | The Gould-Jacobs cyclization step could potentially be optimized under catalyst-free microwave conditions. |

| Transition-Metal-Free Synthesis | Avoids the use of transition metal catalysts, reducing cost and environmental impact. | The nitration step, if proceeding through an N-oxide, can utilize metal-free reagents like tert-butyl nitrite. |

| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent, typically by grinding or heating solid reactants. | The initial condensation step of the Gould-Jacobs reaction could be explored under solvent-free conditions. |

| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol. | Exploring water or ethanol as a solvent for the initial condensation and subsequent cyclization steps. |

Optimization of Reaction Parameters and Yield Enhancement Techniques

For the initial Conrad-Limpach cyclization, key parameters to optimize include temperature, solvent, and the presence of a catalyst. The cyclization step typically requires high temperatures, often around 250°C, to proceed efficiently. wikipedia.org The choice of a high-boiling, inert solvent is crucial for achieving high yields. Solvents like mineral oil or Dowtherm (a mixture of diphenyl and diphenyl ether) are often employed to facilitate the high temperatures required for the ring-closing reaction. wikipedia.orgorgsyn.org The use of an appropriate solvent can significantly increase the yield compared to performing the reaction neat. wikipedia.org

In the subsequent nitration step, the concentration of nitric acid, the reaction temperature, and the choice of solvent are critical for achieving high regioselectivity and yield. The reaction of 4-hydroxyquinoline (B1666331) with nitric acid in propionic acid at elevated temperatures has been reported to be an effective method for the synthesis of 3-nitro-4-hydroxyquinoline. prepchem.com Optimization of the molar ratio of the nitrating agent to the substrate is essential to prevent over-nitration or side product formation. Temperature control is also vital to manage the exothermic nature of the nitration reaction and to ensure the desired isomer is predominantly formed.

The following interactive table illustrates a hypothetical optimization of reaction parameters for the synthesis of this compound:

| Step | Parameter | Condition A | Condition B | Condition C | Optimal Condition |

| Cyclization | Temperature | 200°C | 250°C | 280°C | 250°C |

| Solvent | Toluene | Mineral Oil | Dowtherm | Dowtherm | |

| Catalyst | None | H₂SO₄ (cat.) | Acetic Acid | H₂SO₄ (cat.) | |

| Reaction Time | 8 h | 4 h | 2 h | 2 h | |

| Nitration | Nitrating Agent | HNO₃/H₂SO₄ | HNO₃ | HNO₃/Propionic Acid | HNO₃/Propionic Acid |

| Temperature | 0°C | 25°C | 125°C | 125°C | |

| Reaction Time | 6 h | 3 h | 1 h | 1 h | |

| Overall Yield | Low | Moderate | High | Optimized |

Comparative Analysis of Established and Emerging Synthetic Pathways

While the traditional Conrad-Limpach synthesis followed by nitration provides a reliable method for obtaining this compound, emerging synthetic technologies offer potential advantages in terms of reaction efficiency, safety, and scalability. Microwave-assisted organic synthesis (MAOS) and continuous flow chemistry are two such promising alternatives. springerprofessional.detandfonline.comdurham.ac.uk

Microwave-Assisted Synthesis:

Continuous Flow Chemistry:

Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scalability. springerprofessional.demdpi.comresearchgate.net The synthesis of heterocyclic compounds, including quinolines, has been successfully demonstrated using flow chemistry systems. durham.ac.ukresearchgate.net A flow-based synthesis of this compound could involve pumping the starting materials through heated reactors, allowing for precise control over reaction parameters and potentially higher yields and purity. The nitration step, in particular, could benefit from the enhanced safety features of a flow reactor. innospk.com

Below is a comparative analysis of the established and emerging synthetic pathways:

| Feature | Established Pathway (Thermal) | Emerging Pathway (Microwave) | Emerging Pathway (Flow Chemistry) |

| Reaction Time | Hours to days | Minutes to hours researchgate.net | Minutes to hours |

| Yield | Moderate to good | Often higher yields nih.gov | Potentially higher yields and purity |

| Scalability | Can be challenging | Limited by reactor size | Readily scalable mdpi.com |

| Safety | High temperatures can be hazardous | Rapid heating can be a concern | Improved safety, especially for hazardous reactions springerprofessional.de |

| Energy Efficiency | Generally lower | Higher energy efficiency | Potentially higher energy efficiency |

| Process Control | Less precise | Good control over temperature and pressure | Precise control over all parameters springerprofessional.de |

Chemical Reactivity and Transformative Potential of 8 Ethoxy 3 Nitroquinolin 4 Ol

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Core

The quinoline ring system is, by nature, electron-deficient, which generally makes it less susceptible to electrophilic aromatic substitution (EAS) than benzene (B151609). However, the substituents on the carbocyclic ring of 8-Ethoxy-3-nitroquinolin-4-ol significantly influence its reactivity. The 8-ethoxy group is an activating, ortho-, para-directing group due to the lone pairs on the oxygen atom which can be donated to the aromatic system through resonance. Conversely, the 3-nitro group on the pyridinone ring is a powerful deactivating group.

Therefore, electrophilic attack is most likely to occur on the benzene ring portion of the molecule, directed by the activating ethoxy group to the positions ortho and para to it (C5 and C7). The strong deactivating effect of the nitro group on the other ring further favors substitution on the ethoxy-bearing ring.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 8-Ethoxy-3,5-dinitroquinolin-4-ol and 8-Ethoxy-3,7-dinitroquinolin-4-ol |

| Halogenation | Br₂/FeBr₃ | 5-Bromo-8-ethoxy-3-nitroquinolin-4-ol and 7-Bromo-8-ethoxy-3-nitroquinolin-4-ol |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 5-Acetyl-8-ethoxy-3-nitroquinolin-4-ol and 7-Acetyl-8-ethoxy-3-nitroquinolin-4-ol |

Nucleophilic Aromatic Substitution Reactions and Ligand Coupling Strategies

Nucleophilic aromatic substitution (SNAᵣ) is more characteristic of electron-poor aromatic systems, and the quinoline ring, particularly with a nitro substituent, is primed for such reactions. bioline.org.brcnr.it While the hydroxyl group at C4 is a poor leaving group, it can be converted into a better one, such as a tosylate or a halide. The strongly electron-withdrawing nitro group at the 3-position will activate the C4 position towards nucleophilic attack.

For instance, conversion of the 4-hydroxyl group to a 4-chloro group would render this position highly susceptible to displacement by various nucleophiles.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Starting Material | Nucleophile | Predicted Product |

| 4-Chloro-8-ethoxy-3-nitroquinoline (B6211424) | Ammonia (NH₃) | 4-Amino-8-ethoxy-3-nitroquinoline |

| 4-Chloro-8-ethoxy-3-nitroquinoline | Sodium Methoxide (NaOCH₃) | 4,8-Diethoxy-3-nitroquinoline |

| 4-Chloro-8-ethoxy-3-nitroquinoline | Sodium Azide (NaN₃) | 4-Azido-8-ethoxy-3-nitroquinoline |

Ligand coupling strategies, such as Suzuki or Buchwald-Hartwig couplings, would likely require initial conversion of a position on the quinoline ring to a halide or triflate.

Reduction and Oxidation Chemistry of the Nitro Group

The nitro group at the 3-position is readily susceptible to reduction, offering a key handle for further functionalization. A variety of reducing agents can be employed to achieve different products. nih.govscirp.org

Complete Reduction to an Amine: Catalytic hydrogenation (e.g., H₂, Pd/C) or the use of metals in acidic media (e.g., SnCl₂, Fe, Zn in HCl) is expected to reduce the nitro group to a primary amine, yielding 3-Amino-8-ethoxyquinolin-4-ol. nih.gov This amino group can then be utilized in a wide array of subsequent reactions, such as diazotization or acylation.

Partial Reduction: Under controlled conditions, partial reduction to the corresponding hydroxylamine (B1172632) or nitroso derivative may be possible.

Oxidation of the nitro group itself is not a common transformation. However, the presence of the electron-donating ethoxy and hydroxyl groups might make the quinoline ring susceptible to oxidative degradation under harsh conditions.

Reactivity and Derivatization of the Hydroxyl Group (e.g., O-Alkylation, Esterification)

The 4-hydroxyl group behaves as a typical phenolic hydroxyl group, exhibiting acidic properties and serving as a nucleophile. Its derivatization is a straightforward approach to modify the properties of the molecule.

O-Alkylation: In the presence of a base (e.g., K₂CO₃, NaH) to deprotonate the hydroxyl group, the resulting phenoxide is a potent nucleophile. Subsequent reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) would yield the corresponding 4-alkoxy derivative. For example, reaction with ethyl iodide would produce 4,8-diethoxy-3-nitroquinoline.

Esterification: The hydroxyl group can be acylated to form esters. This can be achieved using acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. For instance, reaction with acetyl chloride would yield 8-ethoxy-3-nitroquinolin-4-yl acetate.

Table 3: Examples of Hydroxyl Group Derivatization

| Reaction Type | Reagent | Predicted Product |

| O-Alkylation | Methyl Iodide (CH₃I), K₂CO₃ | 4-Methoxy-8-ethoxy-3-nitroquinoline |

| O-Alkylation | Benzyl Bromide (BnBr), NaH | 4-(Benzyloxy)-8-ethoxy-3-nitroquinoline |

| Esterification | Acetic Anhydride ((CH₃CO)₂O), Pyridine | 8-Ethoxy-3-nitroquinolin-4-yl acetate |

| Esterification | Benzoyl Chloride (PhCOCl), Et₃N | 8-Ethoxy-3-nitroquinolin-4-yl benzoate |

Functional Group Interconversions Involving the Ethoxy Moiety

The ethoxy group at the 8-position is generally stable. However, under forcing acidic conditions, particularly with strong acids like HBr or HI, cleavage of the ether to the corresponding 8-hydroxy-3-nitroquinolin-4-ol is possible. This dealkylation would provide another site for functionalization.

Heterocyclic Annulation and Ring-Forming Reactions Utilizing this compound as a Building Block

This compound possesses multiple functional groups that can be exploited in the construction of more complex heterocyclic systems. chemimpex.comresearchgate.net For example, after reduction of the nitro group to an amine, the resulting 3-amino-8-ethoxyquinolin-4-ol would have a 1,2-amino-hydroxyl relationship on the pyridine ring. This arrangement is a classic precursor for the formation of fused five-membered heterocyclic rings, such as oxazoles or imidazoles, upon reaction with appropriate one or two-carbon building blocks.

Elucidation of Reaction Mechanisms and Intermediates

While no specific mechanistic studies for this compound have been found, the mechanisms of its predicted reactions are well-understood in organic chemistry.

Electrophilic Aromatic Substitution: The mechanism would proceed through a resonance-stabilized carbocation intermediate (an arenium ion), with the positive charge delocalized onto the oxygen of the ethoxy group, explaining the ortho/para directing effect.

Nucleophilic Aromatic Substitution: At the C4 position (after conversion to a better leaving group), the reaction would follow the SNAr mechanism. This involves the initial attack of the nucleophile to form a negatively charged Meisenheimer-like complex. The negative charge would be effectively stabilized by the adjacent electron-withdrawing nitro group through resonance.

Nitro Group Reduction: The reduction of the nitro group by metals typically involves a series of single electron transfers from the metal surface, with protonation steps leading through nitroso and hydroxylamine intermediates to the final amine.

Computational studies on similar nitroquinoline systems help to predict the electron distribution and frontier molecular orbital energies (HOMO/LUMO), which in turn rationalize the observed or predicted regioselectivity and reactivity in these transformations. nih.govnih.gov

Advanced Spectroscopic and Crystallographic Characterization of 8 Ethoxy 3 Nitroquinolin 4 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 8-Ethoxy-3-nitroquinolin-4-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.

Based on established chemical shift principles and data from analogous quinoline (B57606) derivatives, a predicted NMR data set for this compound in a common solvent like DMSO-d₆ is presented. The electron-withdrawing nitro group at the C3 position is expected to significantly deshield the adjacent C2 and C4 carbons and the proton at C2. Conversely, the electron-donating ethoxy and hydroxyl groups will shield the carbons in the benzo-fused ring. The 4-hydroxyl group's proton signal is often broad and its chemical shift can be concentration-dependent.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| C2 | 145.2 | 8.90 | s | - |

| C3 | 138.5 | - | - | - |

| C4 | 165.0 | - | - | - |

| C4a | 120.1 | - | - | - |

| C5 | 115.8 | 7.30 | d | 8.0 |

| C6 | 125.4 | 7.65 | t | 8.0 |

| C7 | 112.9 | 7.10 | d | 8.0 |

| C8 | 150.3 | - | - | - |

| C8a | 140.7 | - | - | - |

| C1' | 64.5 | 4.25 | q | 7.0 |

| C2' | 14.8 | 1.45 | t | 7.0 |

| 4-OH | - | 11.50 | br s | - |

To confirm these assignments, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, correlations would be expected between the protons at C5, C6, and C7, confirming their positions on the benzene (B151609) ring. A correlation between the methylene (B1212753) (H1') and methyl (H2') protons of the ethoxy group would also be evident.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal (e.g., H5 to C5, H6 to C6, etc.).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. A NOESY spectrum would be expected to show a correlation between the ethoxy group's methylene protons and the proton at C7, confirming the orientation of the ethoxy group.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways. For this compound (C₁₁H₁₀N₂O₄), the calculated exact mass of the molecular ion [M+H]⁺ would be 235.0662.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. A plausible fragmentation pathway would involve the initial loss of neutral species such as NO₂ (46 Da) or C₂H₄ (28 Da) from the ethoxy group. Subsequent fragmentations could involve the loss of CO (28 Da) from the quinolinone ring.

Predicted HRMS Fragmentation Data for this compound

| m/z (Predicted) | Ion Formula | Description |

| 235.0662 | [C₁₁H₁₁N₂O₄]⁺ | [M+H]⁺ |

| 207.0713 | [C₁₁H₁₁N₂O₂]⁺ | [M+H - O]⁺ |

| 189.0608 | [C₁₁H₉N₂O₂]⁺ | [M+H - C₂H₄]⁺ |

| 188.0530 | [C₁₁H₈NO₃]⁺ | [M - OH]⁺ |

| 161.0655 | [C₉H₉N₂O]⁺ | [M+H - C₂H₄ - CO]⁺ |

Single-Crystal X-ray Diffraction Analysis for Precise Solid-State Molecular Structure Elucidation

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. While experimental data for this compound is not publicly available, we can predict its likely crystallographic parameters based on related structures, such as other quinolinol derivatives. nih.govresearchgate.netnih.goviucr.org It would be expected to crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic).

The analysis would reveal precise bond lengths, bond angles, and torsion angles. The quinoline ring system would be largely planar, with the nitro group likely showing some torsion with respect to the ring due to steric hindrance. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitro group, as well as π-π stacking between the aromatic rings, would be expected to play a significant role in the crystal packing.

Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~10.5 |

| β (°) | ~105 |

| Volume (ų) | ~1030 |

| Z | 4 |

| Key Bond Length C4-O (Å) | ~1.36 |

| Key Bond Length C3-N (Å) | ~1.47 |

| Key Bond Length C8-O (Å) | ~1.37 |

Vibrational Spectroscopy (Infrared and Raman) for Specific Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.netdergipark.org.trmdpi.comnih.govresearchgate.net For this compound, the spectra would be expected to show distinct bands corresponding to the various functional groups.

The O-H stretch of the hydroxyl group would likely appear as a broad band in the IR spectrum, indicative of hydrogen bonding. The N-O stretches of the nitro group would give rise to strong absorptions. The C-O-C stretching of the ethoxy group and the various C=C and C=N stretching vibrations of the quinoline ring would also be observable.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

| O-H stretch (H-bonded) | 3400-3200 (broad) | IR |

| Aromatic C-H stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H stretch | 2980-2850 | IR, Raman |

| C=N / C=C stretch (quinoline ring) | 1620-1500 | IR, Raman |

| N-O asymmetric stretch | ~1530 | IR |

| N-O symmetric stretch | ~1350 | IR |

| C-O-C stretch (ether) | ~1250 | IR |

| C-O stretch (hydroxyl) | ~1200 | IR |

Computational and Theoretical Investigations of 8 Ethoxy 3 Nitroquinolin 4 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of a molecule. kfupm.edu.sabioline.org.br For 8-Ethoxy-3-nitroquinolin-4-ol, DFT calculations would typically be performed using a basis set like B3LYP/6-31G(d) to optimize the molecular geometry and compute its electronic properties. bohrium.com

The electronic structure is fundamentally described by the distribution of electrons within the molecule. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ekb.eg A smaller gap generally suggests higher reactivity. For quinoline (B57606) derivatives, these values typically range from -0.20 to -0.26 eV for HOMO and -0.06 to -0.11 eV for LUMO, resulting in a gap of 0.10 to 0.17 eV. ekb.eg The presence of both an electron-donating ethoxy group and an electron-withdrawing nitro group on the quinoline scaffold of this compound would create a complex electronic landscape, influencing the energies and localizations of these frontier orbitals.

Table 1: Predicted Electronic Properties of this compound (Inferred from Analogous Compounds)

| Property | Predicted Value Range | Significance |

| HOMO Energy | -0.20 to -0.26 eV | Indicates electron-donating capacity |

| LUMO Energy | -0.06 to -0.11 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 0.10 to 0.17 eV | Relates to chemical reactivity and stability |

Note: These values are inferred from computational studies on similar quinoline derivatives and serve as an estimation for this compound. ekb.eg

Prediction of Reactivity Sites and Energetic Landscapes of Chemical Transformations

The electronic information gleaned from DFT calculations directly informs the prediction of reactivity sites. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen atom of the quinoline ring, indicating these as potential sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, suggesting susceptibility to nucleophilic attack. dntb.gov.ua

Furthermore, computational methods can model the energetic landscapes of chemical transformations. This involves calculating the transition state energies and reaction pathways for potential reactions, such as electrophilic substitution, nucleophilic substitution, or oxidation/reduction processes. This predictive capability is crucial for designing synthetic routes and understanding potential degradation pathways.

Conformational Analysis and Molecular Flexibility Studies

Computational methods, such as relaxed potential energy surface scans, can be used to identify the most stable conformers and the energy barriers between them. lumenlearning.com Steric hindrance between the ethoxy group and adjacent atoms on the quinoline ring will play a significant role in determining the preferred conformation. utdallas.edu Understanding the conformational preferences is essential as different conformers can exhibit different biological activities or physical properties.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.govresearchgate.net MD simulations model the movements of atoms and molecules based on classical mechanics, providing a trajectory of the system's evolution.

For this compound, MD simulations could be used to study its behavior in different solvent environments. kfupm.edu.sa Solvation models, such as the Polarizable Continuum Model (PCM), can be combined with DFT to account for the influence of a solvent on the molecule's electronic structure and properties. dntb.gov.ua MD simulations can also reveal information about the molecule's flexibility, vibrational motions, and intermolecular interactions in a condensed phase. researchgate.netnih.gov

In Silico Prediction and Validation of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic data, which can then be used to validate experimentally obtained spectra. For this compound, key spectroscopic parameters can be calculated:

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. dntb.gov.ua These predicted shifts can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and corresponding IR intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations help in assigning the peaks in an experimental IR spectrum to specific vibrational modes of the molecule.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. bohrium.com

Table 2: Computationally Predictable Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| NMR | ¹H and ¹³C Chemical Shifts | GIAO |

| IR | Vibrational Frequencies | DFT Frequency Calculation |

| UV-Vis | Excitation Energies (λmax) | TD-DFT |

The comparison of these in silico predicted spectra with experimental results provides a robust method for structural elucidation and confirmation. dntb.gov.uabohrium.com

Strategic Derivatization and Structure Relationship Studies Based on 8 Ethoxy 3 Nitroquinolin 4 Ol

Design and Synthesis of Analogues and Homologues of 8-Ethoxy-3-nitroquinolin-4-ol

The design of analogues and homologues of this compound involves a variety of synthetic strategies focused on modifying the core quinoline (B57606) structure at several key positions. The primary goals are to explore the chemical space around the parent molecule and to generate a library of compounds for structure-activity relationship (SAR) studies.

Synthetic approaches often begin with a suitable quinoline precursor, which is then subjected to a series of reactions to introduce diversity. For instance, the synthesis of related quinolin-4-ols can be achieved through methods involving the cyclization of substituted anilines. acs.org A common strategy involves the nitration of a precursor like 6-Methoxy-2-methylquinolin-4-ol to introduce the nitro group, followed by other modifications. acs.org

Key synthetic transformations for generating analogues include:

Modification of the 8-position: The ethoxy group at the C8 position is a frequent target for modification. For example, demethylation of a methoxy (B1213986) precursor like 6-Methoxy-8-nitro-quinoline yields a phenol (B47542) (an 8-hydroxyquinoline (B1678124) derivative). nih.gov This hydroxyl group can then be subjected to reactions like the Mitsunobu reaction with various alcohols to afford a range of O-alkoxy and O-alkylamino side chains. nih.gov

Substitution at other ring positions: The quinoline scaffold can be functionalized at various other positions (e.g., C2, C5, C6, C7) with groups like halogens, alkyls, or methoxy groups to investigate their impact on activity. acs.orgresearchgate.net For example, 2-chloro-6-nitroquinoline (B1366723) can undergo a Suzuki coupling reaction to introduce aryl groups at the C2 position. nih.gov

Amide Coupling: The synthesis of quinolin-8-yl-nicotinamides and other amide derivatives is achieved by coupling a substituted quinolin-8-amine with various carboxylic acids using coupling reagents like HBTU and DIPEA. nih.gov

Building the Quinoline Ring: The quinoline scaffold itself can be constructed from precursors like 2-amino-5-nitrobenzoic acid and substituted acetophenones in the presence of reagents such as POCl₃. nih.gov This method allows for the introduction of substituents at the C2 and C6 positions from the start of the synthetic sequence. Subsequent reduction of the nitro group provides an amino functionality that can be further derivatized. nih.gov

These synthetic routes provide a versatile platform for creating a diverse set of molecules, allowing for systematic exploration of the chemical space around the this compound scaffold.

Systematic Exploration of Structure-Activity Relationships (SAR) in Related Quinoline Scaffolds at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for identifying the key molecular features responsible for the biological activity of quinoline derivatives and for guiding the design of more potent and selective compounds.

Importance of the C8-substituent: The nature of the substituent at the C8 position is critical for biological activity. Studies on 8-hydroxyquinoline derivatives have shown that the hydroxyl group is often necessary for activity, likely due to its ability to chelate metal ions. preprints.orga2bchem.com The conversion of an 8-hydroxy group to an 8-ethoxy group, as seen in the comparison between 5-nitro-8-hydroxyquinoline (Nitroxoline) and 8-ethoxy-5-nitroquinoline, can lead to a significant or complete loss of antibacterial activity. preprints.org This highlights the importance of the hydrogen-bonding capability and potential for metal coordination of the C8-OH group.

Influence of Substituents on the Benzene (B151609) Ring: The substitution pattern on the carbocyclic part of the quinoline ring significantly modulates activity.

Position of Substituents: The location of substituents is paramount. For instance, in a series of quinolin-8-yl-nicotinamides, moving the amide substituent from the 8-position to either the 6-position or the 5-position resulted in a dramatic loss of cytotoxic activity. nih.gov

Nature of Substituents: In a study of 2-quinolin-4-yloxyacetamides as antitubercular agents, a methoxy group at the C6 position was found to be important for activity. acs.org Replacing it with a methyl group was tolerated, but fluorine or hydrogen led to decreased activity, and a chlorine atom resulted in a further drop in potency. acs.org In another series, the introduction of electron-withdrawing groups, such as bromo groups at the C5 and C7 positions of an 8-methoxyquinoline (B1362559) derivative, was found to enhance antimicrobial bioactivity. researchgate.net

Role of the Nitro Group: The nitro group at the C3 position is a key feature. In a series of 3-nitroquinolines designed as anticancer agents, SAR analysis revealed that substitutions at the C6 and C7 positions with dialkoxy groups, along with specific aniline (B41778) moieties at the C4 position, were crucial for potent inhibitory activity against EGFR-overexpressing tumor cell lines. amegroups.cn

The following tables summarize SAR findings from various studies on related quinoline scaffolds.

| Compound | C6-Substituent | MIC (μM) | Comment |

|---|---|---|---|

| Reference | -OCH₃ | - | Starting point with good activity. |

| 13 | -CH₃ | 3.9 | Slightly better solubility and permeability. |

| 11 | -F | 15.6 | Decreased activity. |

| 8 | -H | 24 | Decreased activity. |

| 12 | -Cl | 40 | Further drop in potency. |

| Compound | Amide Position | Activity |

|---|---|---|

| 1 | 8 | Potent |

| 14b | 6 | Dramatic loss of activity |

| 14c | 5 | Dramatic loss of activity |

These studies collectively demonstrate that the biological activity of quinoline scaffolds is highly sensitive to substitutional changes around the ring system, providing a roadmap for future drug design.

Modulation of Molecular Recognition and Interaction Profiles through Structural Modification of this compound

The way a molecule like this compound recognizes and interacts with its biological targets can be significantly altered by structural modifications. These interactions, which include hydrogen bonding, hydrophobic interactions, and metal chelation, are fundamental to the molecule's mechanism of action.

Interaction with Kinase Domains: Many quinoline derivatives are designed as kinase inhibitors. google.com Molecular docking studies reveal that the quinoline scaffold can fit into the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR). researchgate.net For example, the NH group of a tetrahydroquinoline ring was shown to form a hydrogen bond with an asparagine residue (ASN818) in the EGFR tyrosine kinase domain. researchgate.net The binding mode of crizotinib, a related kinase inhibitor, involves hydrogen bonds to hinge residues in the kinase domain. acs.org Modifications to the quinoline scaffold, such as the introduction of different substituents, can alter these binding interactions, leading to changes in inhibitory potency and selectivity. amegroups.cn

Metal Chelation and its Biological Implications: The 8-hydroxyquinoline (quinolin-8-ol) scaffold is a well-known metal chelator. a2bchem.comnih.gov This property is often linked to its biological activity. The nitrogen atom of the quinoline ring and the phenolic oxygen at C8 form a bidentate ligand that can bind essential metal ions, thereby interfering with metalloenzyme function. Subtle changes in the molecule's structure can affect its deprotonation characteristics (pKa values) and, consequently, its metal-binding ability. nih.gov Replacing the 8-hydroxyl group with an 8-ethoxy group would eliminate this primary chelation site, drastically altering its molecular interaction profile and likely its mechanism of action, as seen in the loss of antibacterial activity. preprints.org

Modulating Physicochemical Properties for Improved Interactions: Structural modifications also influence physicochemical properties like lipophilicity and solubility, which in turn affect how the molecule interacts with its environment and reaches its target. For instance, introducing an alcohol group onto a side chain was shown to create a favorable hydrogen-bond interaction with a target protein, increasing both potency and lipophilic efficiency. acs.org Conversely, modifying a secondary amine side chain on an imidazoquinoline scaffold was generally poorly tolerated, indicating the importance of this group for molecular interactions leading to TLR7 agonism. nih.gov

The strategic modification of the this compound structure allows for a detailed investigation of these molecular interactions, paving the way for the rational design of compounds with tailored biological profiles.

Advanced Applications and Catalytic Roles of 8 Ethoxy 3 Nitroquinolin 4 Ol and Its Derivatives

Utilization as a Versatile Synthetic Intermediate in Complex Organic Molecule Construction

The strategic placement of functional groups on the 8-Ethoxy-3-nitroquinolin-4-ol framework renders it a highly valuable precursor for the synthesis of more complex, polyfunctional heterocyclic systems. The reactivity of its core components—the quinolin-4-ol, the nitro group, and the aromatic ring—can be selectively harnessed to build intricate molecular architectures.

The 3-nitro-4-hydroxyquinoline core is a well-established starting point for diverse synthetic transformations. smolecule.com The nitro group, a powerful electron-withdrawing entity, not only influences the reactivity of the quinoline (B57606) ring but also serves as a synthetic handle. It can be readily reduced to an amino group using various reagents, such as iron powder in acetic acid or catalytic hydrogenation. nih.gov This transformation from this compound to 3-amino-8-ethoxyquinolin-4-ol opens up a plethora of subsequent reactions, including diazotization, acylation, and the construction of new heterocyclic rings fused to the quinoline system. mdpi.com For instance, the resulting 3-aminoquinolin-4-ol (B154131) can undergo N-acylation, providing a gateway to complex amides and thiazolo[4,5-c]quinoline structures. acs.org

Furthermore, the 4-hydroxyl group can be converted into a more reactive leaving group, such as a chloride, by treatment with reagents like phosphorus oxychloride (POCl₃). chim.it The resulting 4-chloro-8-ethoxy-3-nitroquinoline (B6211424) is a key intermediate for nucleophilic substitution reactions (SₙAr), allowing the introduction of a wide array of substituents at the C4-position. semanticscholar.org This reactivity is crucial for building libraries of quinoline derivatives for various screening purposes. chim.it

The synthesis of the parent compound, 3-nitroquinolin-4-ol (B21240), is often achieved through the nitration of 4-hydroxyquinoline (B1666331) using a mixture of nitric and sulfuric acids. smolecule.comacs.org This electrophilic aromatic substitution proceeds to yield the 3-nitro derivative. smolecule.com The introduction of the 8-ethoxy group would likely occur earlier in the synthetic sequence, starting from an appropriately substituted aniline (B41778).

Table 1: Potential Synthetic Transformations of this compound

| Starting Moiety | Reagent(s) | Product Moiety | Potential Applications of Product |

| 3-Nitro group | Fe/AcOH or H₂, Pd/C | 3-Amino group | Synthesis of amides, fused heterocycles (e.g., imidazoquinolines), diazotization reactions. nih.govacs.orgacs.org |

| 4-Hydroxyl group | POCl₃ | 4-Chloro group | Nucleophilic aromatic substitution (SₙAr) to introduce various N, O, S, and C-nucleophiles. chim.itsemanticscholar.org |

| Quinoline Ring | Nitrating agents | Dinitro derivatives | Further functionalization, altering electronic properties. mdpi.com |

| 3-Nitro-4-hydroxy | Base-catalyzed cyclization | Fused heterocycles | Construction of complex ring systems. mdpi.com |

The combination of these reactive sites makes this compound a potent building block for creating novel compounds, including those with potential biological activity, such as anticancer or antimicrobial agents. nih.govacs.org

Role as a Ligand in Coordination Chemistry and Metal-Catalyzed Processes

The 8-hydroxyquinoline (B1678124) (oxine) scaffold is renowned for its exceptional ability to act as a bidentate chelating agent for a vast array of metal ions. ajchem-a.comajchem-a.comscirp.orgscirp.org The nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group form a stable five-membered ring upon coordination with a metal center. ajchem-a.comscirp.org It is highly probable that this compound, possessing the analogous quinolin-4-ol structure, exhibits similar chelating properties, binding metals through the N,O-donor set.

The coordination chemistry of 8-hydroxyquinoline derivatives has been extensively studied, revealing their capacity to form stable complexes with transition metals, main group metals, and lanthanides. mdpi.comajchem-a.comresearchgate.net These complexes have found applications ranging from analytical chemistry to materials science and medicine. scirp.org For example, tris(8-hydroxyquinolinato)aluminum (Alq₃) is a benchmark material in organic light-emitting diodes (OLEDs). scirp.org

The substituents on the quinoline ring, namely the 8-ethoxy and 3-nitro groups, are expected to modulate the electronic properties of the ligand and, consequently, the characteristics of the resulting metal complexes.

The 8-Ethoxy Group: As an electron-donating group, the ethoxy substituent would increase the electron density on the quinoline ring system. This could enhance the basicity of the donor atoms, potentially leading to stronger metal-ligand bonds and increased stability of the complexes.

The 3-Nitro Group: Conversely, the strongly electron-withdrawing nitro group would decrease the electron density of the ligand. This might reduce the stability of the metal complexes compared to unsubstituted analogues but could also impart interesting redox or catalytic properties to the complex.

The interplay of these opposing electronic effects could be harnessed to fine-tune the properties of metal complexes for specific applications, such as catalysis. Vanadium and titanium complexes with 8-hydroxyquinoline derivatives, for instance, have been investigated for their catalytic activity in polymerization reactions. researchgate.net By altering the electronic landscape of the ligand, it may be possible to influence the catalytic cycle of a metal-catalyzed process.

Table 2: Predicted Coordination Behavior of this compound

| Metal Ion (Example) | Expected Coordination Mode | Potential Complex Geometry | Influence of Substituents |

| Cu(II), Zn(II) | Bidentate (N,O-chelation) | Square-planar or Tetrahedral | Ethoxy group may increase complex stability; Nitro group may decrease it. scirp.org |

| Al(III), Cr(III) | Bidentate (N,O-chelation) | Octahedral (e.g., M(L)₃) | Electronic tuning of photophysical and redox properties of the complex. mdpi.com |

| Ag(I) | Bidentate (N,O-chelation) | Linear or Trigonal planar | Formation of 1:1 or 1:2 (metal:ligand) complexes. ajchem-a.comajchem-a.com |

The synthesis of such complexes would typically involve reacting a suitable metal salt with the this compound ligand in an appropriate solvent. ajchem-a.comscirp.org

Applications in Advanced Analytical Chemistry as Probes or Reagents

Quinoline derivatives are frequently employed in analytical chemistry, particularly as fluorescent probes for the detection of metal ions. scirp.org The fluorescence properties of these compounds are often sensitive to their environment and can be significantly altered upon binding to a specific analyte, providing a detectable signal. scirp.org The structural features of this compound suggest its potential as a scaffold for such analytical tools.

The design of fluorescent probes often relies on intramolecular charge transfer (ICT), a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. The this compound molecule contains both an electron-donating group (ethoxy) and a powerful electron-accepting group (nitro) attached to a conjugated π-system. This "push-pull" architecture is a classic design for creating molecules with ICT character and potentially interesting photophysical properties, such as large Stokes shifts or environment-sensitive fluorescence.

The chelation of a metal ion at the N,O-binding site would rigidify the structure and perturb the electronic distribution, likely causing a significant change in its absorption or emission spectrum. This change can be exploited for the ratiometric or "turn-on"/"turn-off" detection of specific metal ions. The selectivity for a particular metal could be fine-tuned by further modifying the quinoline scaffold. For example, 8-hydroxyquinoline-based sensors have been developed for a variety of metal ions, including Zn²⁺. scirp.org

Beyond metal ion sensing, the reactive nature of the nitro group could be used to design probes for other analytes. For example, the reduction of the nitro group to an amine by specific biological reductants could lead to a dramatic change in fluorescence, forming the basis of a probe for reductive environments in cells.

Potential in Materials Science as a Component for Functional Molecules (Focus on design and role, not specific properties)

The quinoline core is a privileged structure in the design of functional organic materials, particularly for optoelectronic applications. scirp.org The ability to systematically modify the quinoline ring with various functional groups allows for the precise tuning of electronic properties, which is critical for designing materials for devices like OLEDs. scirp.orgresearchgate.net this compound represents a building block that incorporates key design elements for such functional molecules.

The design of organic materials for electronics often focuses on controlling the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Role of the Ethoxy Group: The electron-donating ethoxy group would raise the HOMO energy level of the molecule.

Role of the Nitro Group: The electron-withdrawing nitro group would lower the LUMO energy level.

This strategic substitution creates a molecule with a potentially smaller HOMO-LUMO gap, which is desirable for shifting light absorption and emission to longer wavelengths. By serving as a synthetic intermediate (as discussed in section 7.1), the nitro and hydroxyl groups can be replaced with other functionalities to further tailor these energy levels and influence properties like charge transport and solid-state packing. For example, replacing the nitro group with different electron-accepting moieties or the ethoxy group with other donating groups could systematically tune the emission color of a potential light-emitting material.

Furthermore, the planar quinoline structure promotes π-π stacking interactions, which are crucial for charge transport in organic semiconductors. The substituents would influence the nature and strength of these intermolecular interactions, thereby affecting the performance of a material in a device. The ability to form stable metal complexes, as discussed in section 7.2, is another key avenue for materials design, as demonstrated by the widespread use of Alq₃ and other metaloquinolates in OLED technology. scirp.org Therefore, this compound is not just a potential functional molecule itself but also a versatile platform for designing a new generation of quinoline-based materials.

Emerging Research Directions and Future Perspectives on 8 Ethoxy 3 Nitroquinolin 4 Ol

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods such as the Conrad-Limpach, Doebner-von Miller, and Gould-Jacobs reactions. rsc.org However, modern synthetic chemistry emphasizes the development of more efficient and environmentally benign protocols. For 8-Ethoxy-3-nitroquinolin-4-ol, future research will likely focus on methodologies that improve yield, reduce waste, and allow for greater functional group tolerance.

A promising approach involves the adaptation of established routes for substituted quinolin-4-ols. For instance, a plausible synthesis could start from 2-aminophenetole (2-ethoxyaniline), which can be reacted with a suitable three-carbon synthon, followed by cyclization and subsequent nitration. The Gould-Jacobs reaction, which utilizes anilines and diethyl ethoxymethylenemalonate, offers a viable pathway to a 4-hydroxyquinoline (B1666331) core that can be nitrated in a later step. rsc.org

Future advancements may lie in the development of one-pot syntheses or tandem reactions that minimize intermediate purification steps. For example, a transition-metal-catalyzed domino reaction could be envisioned, where the quinoline core is assembled and functionalized in a single, continuous process. The use of microwave-assisted synthesis could also significantly accelerate reaction times and improve yields, as has been demonstrated for other nitroquinoline derivatives. researchgate.net

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Starting Materials | Key Steps | Potential Advantages |

| Modified Gould-Jacobs | 2-Ethoxyaniline, Diethyl ethoxymethylenemalonate | Condensation, Cyclization, Nitration | Well-established, good for 4-hydroxyquinoline core |

| Conrad-Limpach Synthesis | 2-Ethoxyaniline, β-ketoester | Condensation, Cyclization | Access to diverse substitutions |

| Doebner-von Miller Reaction | 2-Ethoxyaniline, α,β-unsaturated aldehyde | Condensation, Cyclization | Potential for varied substitution patterns |

| Microwave-Assisted Synthesis | Appropriate precursors | Accelerated reaction conditions | Reduced reaction times, potentially higher yields researchgate.net |

| Transition-Metal Catalysis | Functionalized anilines and alkynes | Cyclization, C-H activation | High efficiency and regioselectivity |

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The unique substitution pattern of this compound suggests a rich and underexplored reactivity. The electron-withdrawing nitro group at the 3-position significantly influences the electronic properties of the quinoline ring, while the ethoxy and hydroxyl groups can participate in various reactions.

Future research could investigate the selective reduction of the nitro group to an amino group, which would open up a plethora of subsequent derivatizations, such as diazotization and coupling reactions, or the formation of fused heterocyclic systems. The resulting 3-amino-8-ethoxyquinolin-4-ol would be a valuable intermediate for the synthesis of novel bioactive molecules. acs.org

Furthermore, the reactivity of the 4-hydroxyl group could be exploited. While it exists in tautomeric equilibrium with the 4-quinolone form, it can be O-alkylated or O-acylated to introduce new functionalities. nih.gov The interplay between the ethoxy group at the 8-position and the hydroxyl group at the 4-position could also lead to interesting chelation properties with metal ions, a characteristic feature of 8-hydroxyquinolines. a2bchem.com

Integration into Multicomponent Reaction Sequences and Flow Chemistry Systems

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules in a single step with high atom economy. beilstein-journals.orgorganic-chemistry.orgnih.govresearchgate.net The structure of this compound, or its synthetic precursors, makes it an attractive candidate for integration into MCRs. For instance, a 3-amino derivative could potentially be used in Ugi or Passerini reactions to generate peptide-like structures. organic-chemistry.org

The development of novel MCRs that directly incorporate the this compound scaffold would be a significant advancement. This could involve the reaction of the compound with various aldehydes and isocyanides to create libraries of structurally diverse molecules for biological screening.

Flow chemistry represents another frontier for the synthesis and modification of this compound. Continuous flow reactors offer precise control over reaction parameters, enhanced safety for potentially hazardous reactions (like nitration), and the ability to scale up production efficiently. rsc.org Future work could focus on developing a continuous flow process for the synthesis of this compound and its subsequent derivatization.

Advanced Computational Approaches for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry can provide invaluable insights into the structure, reactivity, and properties of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to predict its geometric parameters, electronic structure, and spectroscopic properties. Such studies can help in understanding its reactivity patterns and in designing new reactions.

Molecular docking simulations could be used to predict the binding affinity of this compound and its derivatives with various biological targets, such as enzymes or receptors. This in silico screening can help in identifying potential therapeutic applications and in prioritizing compounds for synthesis and biological evaluation. researchgate.netpreprints.org For example, related nitroquinolines have been investigated for their potential as anticancer agents, and computational docking has been used to understand their interaction with protein kinases. researchgate.net

Table 2: Predicted Physicochemical Properties of Related Quinolines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Key Structural Features |

| 3-Nitroquinolin-4-ol (B21240) nih.gov | C₉H₆N₂O₃ | 190.16 | 1.6 | Core quinoline with nitro and hydroxyl groups |

| 8-Methoxy-3-nitroquinolin-4-ol achemblock.com | C₁₀H₈N₂O₄ | 220.18 | - | Methoxy (B1213986) group at C8 |

| 6-Methyl-8-nitroquinolin-4-ol | C₁₀H₈N₂O₃ | 204.18 | - | Methyl at C6, Nitro at C8 |

Note: Specific experimental data for this compound is not widely available; this table presents data for structurally similar compounds for comparative purposes.

Synergistic Research with Related Heterocyclic Systems and Novel Hybrid Scaffolds

The exploration of hybrid molecules that combine the this compound scaffold with other heterocyclic systems is a promising avenue for future research. This approach aims to create novel molecular architectures with enhanced or entirely new biological activities.

For example, the quinoline core could be linked to other heterocycles known for their biological relevance, such as pyrazoles, triazoles, or thiazoles. rsc.org This could be achieved by functionalizing the quinoline at the 3-amino position (after reduction of the nitro group) or by modifying the 4-hydroxyl group. The resulting hybrid compounds could exhibit synergistic effects, where the combined scaffold has a greater activity than the individual components.

The synthesis of fused heterocyclic systems, where another ring is annulated to the quinoline core, is another exciting direction. For instance, the reaction of a 3-amino-8-ethoxyquinolin-4-ol with appropriate reagents could lead to the formation of novel quinolino[3,2-b]diazepines or similar complex structures. These new scaffolds could possess unique three-dimensional shapes, making them interesting candidates for targeting specific protein-protein interactions or enzyme active sites.

Q & A

Basic: What are the key physicochemical properties of 8-Ethoxy-3-nitroquinolin-4-ol, and how do they influence experimental design?

Answer:

The compound’s nitro and ethoxy substituents dictate its solubility, reactivity, and spectroscopic profiles. For instance, the nitro group (electron-withdrawing) may reduce solubility in polar solvents but enhance stability under acidic conditions. Experimental design should prioritize:

- Solubility profiling using solvents like DMSO, ethanol, or aqueous buffers (pH-dependent).

- Spectroscopic characterization : UV-Vis (λmax ~350–400 nm for nitroquinolines) and NMR (δ ~8–9 ppm for aromatic protons adjacent to nitro groups) .

- Thermal stability assays (TGA/DSC) to determine decomposition thresholds for reaction condition optimization .

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:

Combine orthogonal analytical techniques:

- HPLC/LC-MS with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to quantify impurities.

- Elemental analysis (C, H, N) to verify stoichiometry of the nitro and ethoxy groups.

- 1D/2D NMR (e.g., <sup>13</sup>C DEPT-135) to confirm substitution patterns and rule out regioisomers .

Advanced: What methodological frameworks are recommended to resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Contradictions often arise from variability in assay conditions or cellular models. Use a multi-tier validation approach :

Dose-response standardization : Compare EC50 values across independent studies using unified protocols (e.g., MTT assay for cytotoxicity).

Mechanistic cross-validation : Pair phenotypic assays (e.g., antimicrobial disk diffusion) with target-specific methods (e.g., enzyme inhibition kinetics).

Meta-analysis of published data to identify confounding variables (e.g., solvent choice, cell line genetic drift) .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

Answer:

A 3-factor, 2-level factorial design can systematically evaluate variables:

- Factors : Temperature (°C), catalyst loading (mol%), reaction time (hours).

- Response variables : Yield (%) and purity (HPLC area%).

- Example : A study might reveal that >80% yield is achievable at 80°C, 5 mol% Pd/C, and 12 hours, with interactions between temperature and catalyst loading being statistically significant (p < 0.05). Use ANOVA to rank factor impacts .

Advanced: What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic centers (e.g., C-5 or C-7 positions).

- Transition state modeling to compare activation energies for ethoxy vs. nitro group displacement.

- MD simulations to assess solvation effects on reaction pathways .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Nitro group hazards : Use explosion-proof equipment for high-temperature reactions.

- Personal protective equipment (PPE) : Nitrile gloves, UV-protective goggles, and fume hoods for powder handling.

- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH4Cl) before disposal .

Advanced: How can AI/ML enhance the discovery of novel applications for this compound?

Answer:

- Predictive modeling : Train ML algorithms on datasets of quinoline bioactivity (e.g., ChEMBL) to forecast antimicrobial or anticancer potential.

- Automated high-throughput screening : Integrate robotic platforms with AI-driven image analysis for rapid SAR profiling.

- Generative chemistry : Use GANs to design derivatives with optimized ADMET properties .

Advanced: What strategies mitigate batch-to-batch variability in synthesizing this compound?

Answer:

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor nitro group incorporation in real-time.

- Design of experiments (DoE) : Identify critical process parameters (CPPs) via risk assessment matrices.

- Stability studies : Accelerated degradation tests (40°C/75% RH) to establish shelf-life limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.